BenchChemオンラインストアへようこそ!

Lumisterol

Vitamin D Receptor Binding Affinity Receptor Pharmacology

Lumisterol (CAS 474-69-1) is the (9β,10α)-stereoisomer of ergosterol, officially designated as Cholecalciferol EP Impurity C and Ergocalciferol EP Impurity C. Unlike vitamin D3 metabolites, lumisterol exhibits minimal VDR binding (Kd >20 μM) and selectively engages the MARRS-mediated non-genomic pathway, enabling clean dissection of rapid vs. genomic signaling. Its 260-fold higher CYP27A1 catalytic efficiency versus vitamin D3 makes it an ideal probe for P450 enzymology and hydroxylated metabolite generation. Supplied with full pharmacopeial traceability against USP/EP monographs for GMP-compliant impurity profiling, AMV, and ANDA batch-release testing.

Molecular Formula C28H44O
Molecular Weight 396.6 g/mol
CAS No. 474-69-1
Cat. No. B196343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumisterol
CAS474-69-1
SynonymsD2, Pro-Vitamin
Ergosterol
Lumisterol
Pro Vitamin D2
Pro-Vitamin D2
Provitamin D 2
Molecular FormulaC28H44O
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESCC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1
InChIKeyDNVPQKQSNYMLRS-YAPGYIAOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Pale Yellow Solid

Lumisterol (CAS 474-69-1) for Scientific and Industrial Procurement: Structural Identity and Class Context


Lumisterol (CAS 474-69-1), also designated lumisterol3 (L3), is a steroid compound belonging to the vitamin D photoisomer family. It is the (9β,10α) stereoisomer of ergosterol and is formed endogenously in human skin via the photoisomerization of previtamin D3 upon sustained UVB exposure [1]. Historically, lumisterol was a component of what was originally termed vitamin D1—a mixture of vitamin D2 and lumisterol [2]. While once considered an inactive photochemical byproduct, lumisterol is now recognized as a prohormone that can be enzymatically activated by cytochrome P450 enzymes (including CYP11A1 and CYP27A1) to yield biologically active hydroxy-derivatives [3].

Lumisterol (CAS 474-69-1) Procurement: Why Vitamin D3 Analogs Are Not Direct Substitutes


Lumisterol cannot be replaced by vitamin D3 or its active metabolite 1,25(OH)2D3 in experimental or analytical contexts due to fundamental differences in receptor binding profiles, metabolic activation pathways, and signaling mechanisms. Lumisterol exhibits minimal binding affinity for the classical vitamin D receptor (VDR) with a dissociation constant (Kd) greater than 20 μM [1], whereas 1,25(OH)2D3 binds VDR with sub-nanomolar affinity and drives genomic transcription. Instead, lumisterol derivatives engage the rapid response pathway via the MARRS receptor and can be metabolized with dramatically different enzymatic efficiencies by CYP27A1 versus CYP11A1 relative to vitamin D3 [2][3]. These divergent pharmacological and metabolic properties preclude direct functional substitution without altering experimental outcomes.

Lumisterol (CAS 474-69-1): Quantitative Differentiation Evidence for Scientific Selection


Lumisterol Exhibits >2,000-Fold Weaker VDR Binding Affinity than Active Vitamin D Metabolites

Lumisterol demonstrates negligible binding to the classical vitamin D receptor (VDR) compared to active vitamin D metabolites. In direct competitive binding assays, the dissociation constant (Kd) for lumisterol exceeded 20 μM, whereas the same study reported Kd values for 25-hydroxytachysterol3, 25-hydroxy-5,6-trans-vitamin D3, and 5,6-trans-vitamin D3 as 22 nM, 58 nM, and 560 nM, respectively [1]. This represents at least a 2,000-fold lower affinity relative to the weakest-binding active comparator measured.

Vitamin D Receptor Binding Affinity Receptor Pharmacology

Lumisterol Requires 100-Fold Higher Concentration to Achieve Antiproliferative Activity Equivalent to Vitamin D3

In cultured human keratinocytes, vitamin D3 significantly inhibited ³H-thymidine incorporation at both 10⁻⁸ M and 10⁻⁶ M concentrations. In contrast, lumisterol, along with tachysterol3, 5,6-trans-vitamin D3, and 25-hydroxy-5,6-transvitamin D3, induced significant inhibition only at the higher concentration of 10⁻⁶ M [1]. This indicates that lumisterol is approximately 100-fold less potent than vitamin D3 in this cellular proliferation model.

Antiproliferative Activity Keratinocytes Dose-Response

Lumisterol3 Is Metabolized by CYP27A1 with 260-Fold Higher Catalytic Efficiency than Vitamin D3

Lumisterol3 (L3) displays strikingly divergent metabolic handling by cytochrome P450 enzymes compared to vitamin D3. Purified CYP27A1 metabolizes L3 with a high turnover number (kcat = 76 mol product/min/mol CYP27A1) and a catalytic efficiency (kcat/Km) that is 260-fold greater than that observed for vitamin D3 [1]. Conversely, CYP11A1 metabolizes L3 with a catalytic efficiency approximately 20% of that reported for vitamin D3 and cholesterol [2].

Cytochrome P450 CYP27A1 Enzyme Kinetics

24-Hydroxylumisterol3 Provides Photoprotection Comparable to 1,25(OH)2D3 in Keratinocytes but with Reduced Potency in Skin Explants

The lumisterol derivative 24-hydroxylumisterol3 [24(OH)L3] was evaluated for photoprotective efficacy against UV-induced DNA damage in direct comparison with 1,25(OH)2D3. In human primary keratinocytes, treatment with either compound immediately after UV exposure reduced cyclobutane pyrimidine dimers (CPD) and oxidative DNA damage (8-OHdG) with similar concentration-response curves. However, in human skin explants, 1,25(OH)2D3 demonstrated greater potency than 24(OH)L3 [1].

Photoprotection DNA Damage UVB Response

Lumisterol Derivatives Signal Preferentially via the Rapid Response Pathway, Not VDR-Mediated Transcription

Analogs such as 1,25(OH)2-lumisterol that are conformationally locked in the 6-cis configuration activate the rapid response pathway and compete with 1,25(OH)2D3 for binding to the MARRS receptor (membrane-associated rapid response steroid-binding protein). Critically, these lumisterol analogs do not compete with 1,25(OH)2D3 for VDR binding, nor do they regulate VDR-mediated gene transcription [1]. This contrasts sharply with 1,25(OH)2D3, which signals through both the classical genomic VDR pathway and non-genomic rapid response pathways.

Signal Transduction Non-Genomic Signaling Receptor Selectivity

Lumisterol is a Pharmacopeial Reference Standard as Cholecalciferol EP Impurity C and Ergocalciferol EP Impurity C

Lumisterol is formally designated as Cholecalciferol EP Impurity C (lumisterol3) and Ergocalciferol EP Impurity C (lumisterol2) under European Pharmacopoeia (EP) monographs [1]. It is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications during commercial production of cholecalciferol and ergocalciferol APIs [1][2]. Traceability against USP or EP standards can be provided based on feasibility [1].

Analytical Reference Standard Quality Control Pharmacopeial Compliance

Lumisterol (CAS 474-69-1): Validated Research and Industrial Application Scenarios


Pharmaceutical Quality Control: Cholecalciferol and Ergocalciferol Impurity Profiling

Lumisterol is utilized as Cholecalciferol EP Impurity C and Ergocalciferol EP Impurity C in pharmaceutical quality control laboratories for analytical method development, method validation (AMV), and batch-release testing of vitamin D3 and vitamin D2 active pharmaceutical ingredients (APIs). Its formal recognition under European Pharmacopoeia monographs, coupled with available traceability against USP or EP standards, enables GMP-compliant impurity profiling and regulatory submission for Abbreviated New Drug Applications (ANDA) [1]. This scenario leverages lumisterol's unique status as a designated pharmacopeial impurity—a characteristic not shared by other vitamin D photoisomers such as tachysterol or previtamin D3.

Non-Genomic Vitamin D Signaling Research: Isolating Rapid Response Pathways

Lumisterol and its conformationally locked analogs (e.g., 1,25(OH)2-lumisterol) are employed as selective probes to dissect the rapid, non-genomic signaling arm of vitamin D biology. Because these compounds compete for MARRS receptor binding and activate rapid response pathways without engaging VDR or driving genomic transcription, researchers use them to cleanly separate membrane-initiated effects from nuclear VDR-mediated gene regulation [1]. This application is predicated on the pathway selectivity evidence that distinguishes lumisterol from dual-pathway vitamin D metabolites such as 1,25(OH)2D3.

Skin Photobiology: Investigating UV-Induced DNA Damage and Photoprotection

Lumisterol and its enzymatically generated hydroxy-derivatives serve as endogenous comparators in studies of UV-induced skin damage and photoprotective mechanisms. 24-Hydroxylumisterol3 [24(OH)L3] has been shown to reduce UV-induced cyclobutane pyrimidine dimers (CPD) and oxidative DNA damage with efficacy comparable to 1,25(OH)2D3 in human keratinocytes, though with reduced potency in intact skin explants [1]. This differential activity profile supports applications in skin explant models and keratinocyte culture systems aimed at understanding tissue-specific photoprotective signaling and the physiological role of over-irradiation products formed during sustained sun exposure.

Cytochrome P450 Enzymology: Substrate Selectivity Studies with CYP27A1 and CYP11A1

Lumisterol3 is employed as a model substrate in cytochrome P450 enzymology to investigate isoform-specific metabolic handling. Its 260-fold higher catalytic efficiency with CYP27A1 compared to vitamin D3 makes it an ideal probe for studying CYP27A1 structure-function relationships and for generating hydroxylated metabolites (25-OH-L3, 27-OH-L3) with biological activity [1]. Conversely, its reduced catalytic efficiency with CYP11A1 (approximately 20% of that for cholesterol) provides a useful contrast for characterizing the substrate specificity determinants of this side-chain cleavage enzyme . These divergent enzymatic profiles underpin lumisterol's utility in mechanistic P450 studies and metabolite production workflows.

Quote Request

Request a Quote for Lumisterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.